

# Comparative Guide to the Structure-Activity Relationship of 1,5-Dimethyl-Pyrazole Analogs

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## Compound of Interest

**Compound Name:** (1,5-Dimethyl-1*H*-pyrazol-3-*y*l)methanamine

**Cat. No.:** B150772

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This guide provides a comparative analysis of the structure-activity relationships (SAR) of 1,5-dimethyl-pyrazole analogs and related derivatives, focusing on their anticancer and enzyme inhibitory activities. The information is targeted towards researchers, scientists, and professionals in drug development, offering a consolidated view of key findings from various studies.

## Anticancer and Kinase Inhibitory Activity

1,5-dimethyl-pyrazole derivatives have been investigated for their potential as anticancer agents, often through the inhibition of various protein kinases that are crucial for cancer cell proliferation and survival. The pyrazole scaffold serves as a versatile core for developing selective and potent inhibitors.

## Cyclin-Dependent Kinase (CDK) Inhibition

Cyclin-dependent kinases are key regulators of the cell cycle, and their dysregulation is a hallmark of many cancers. Certain pyrazole derivatives have shown significant inhibitory activity against CDKs, particularly CDK2.

A series of novel pyrazole-based compounds have been synthesized and evaluated as CDK2 inhibitors.<sup>[1]</sup> For instance, N,4-di(1*H*-pyrazol-4-yl)pyrimidin-2-amines have demonstrated high potency. Mechanistic studies in ovarian cancer cells indicated that these compounds can

reduce the phosphorylation of retinoblastoma protein, leading to cell cycle arrest in the S and G2/M phases and subsequent apoptosis.[1]

Another study focused on pyrazolo[1,5-a]pyrimidine derivatives as potential CDK2 inhibitors.[2] The cytotoxic effects of these compounds were evaluated against various human cancer cell lines, including MCF7 (breast), HepG2 (liver), A549 (lung), and Caco2 (colon).[2]

Table 1: Anticancer Activity of Selected Pyrazole Analogs

Compound	Target	Ki (μM)	GI50 (μM) (A2780 Ovarian Cancer)	Reference
14	CDK2, CDK5	0.007, 0.003	~28-fold lower than lead compound	[1]
15	CDK2	0.005	0.127–0.560 (across 13 cell lines)	[1]

Compound	Cell Line	IC50 (μM)	Reference
29	MCF7	17.12	[2]
HepG2	10.05	[2]	
A549	29.95	[2]	
Caco2	25.24	[2]	

## N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) Inhibition

NAAA is a cysteine hydrolase involved in the breakdown of the anti-inflammatory lipid N-palmitoylethanolamine (PEA). Inhibiting NAAA can increase endogenous PEA levels, producing

an anti-inflammatory response. A class of pyrazole azabicyclo[3.2.1]octane sulfonamides has been identified as potent, non-covalent NAAA inhibitors.[\[3\]](#)

The SAR studies on these analogs revealed crucial structural requirements for activity. The 3,5-dialkyl substitution on the pyrazole ring was found to be important, as mono- or unsubstituted analogs were inactive.[\[3\]](#) Furthermore, the presence of a hydrogen bond donor on the pyrazole ring was determined to be essential for inhibitory effect.[\[3\]](#) Modifications at the 5-position of the pyrazole ring showed that extending the alkyl chain was generally well-tolerated, with an n-propyl substituent providing a three-fold increase in potency compared to the initial hit compound.[\[3\]](#)

Table 2: SAR of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as NAAA Inhibitors

Compound	Substitution on Pyrazole Ring	h-NAAA IC <sub>50</sub> (μM)	Reference
1	3,5-dimethyl	1.0	<a href="#">[3]</a>
2	3-methyl	> 10	<a href="#">[3]</a>
3	Unsubstituted	> 10	<a href="#">[3]</a>
4	1,3,5-trimethyl	> 10	<a href="#">[3]</a>
8	3-methyl, 5-ethyl	0.62	<a href="#">[3]</a>
9	3-methyl, 5-n-propyl	0.33	<a href="#">[3]</a>
10	3-methyl, 5-n-butyl	0.91	<a href="#">[3]</a>
11	3-methyl, 5-iso-propyl	0.64	<a href="#">[3]</a>
12	3-methyl, 5-tert-butyl	0.78	<a href="#">[3]</a>

## Experimental Protocols

### CDK Inhibition Assay

The inhibitory activity of compounds against various CDKs is determined using a kinase assay. This assay measures the phosphorylation of a substrate peptide by the respective CDK

enzyme in the presence of the test compound. The concentration of the compound that inhibits 50% of the enzyme activity (IC50) is then calculated.[1]

## Cell Growth Inhibition (GI50) Assay

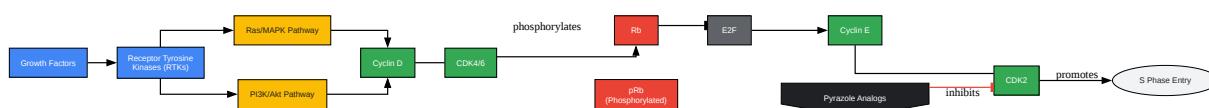
The antiproliferative activity of the compounds is often assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. Cancer cells are seeded in 96-well plates and treated with various concentrations of the test compounds. After a specified incubation period, MTT solution is added to each well. Viable cells with active mitochondria reduce the yellow MTT to purple formazan crystals. These crystals are then dissolved in a solubilizing agent (e.g., DMSO), and the absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The GI50, which is the concentration required to inhibit cell growth by 50%, is calculated from the dose-response curves.[1]

## NAAA Inhibition Assay

The inhibitory activity against human NAAA is measured using a fluorogenic assay. The assay determines the ability of the compounds to inhibit the hydrolysis of a fluorogenic substrate by the NAAA enzyme. The fluorescence intensity is measured over time, and the IC50 values are calculated from the dose-response curves.[3]

## Visualizations

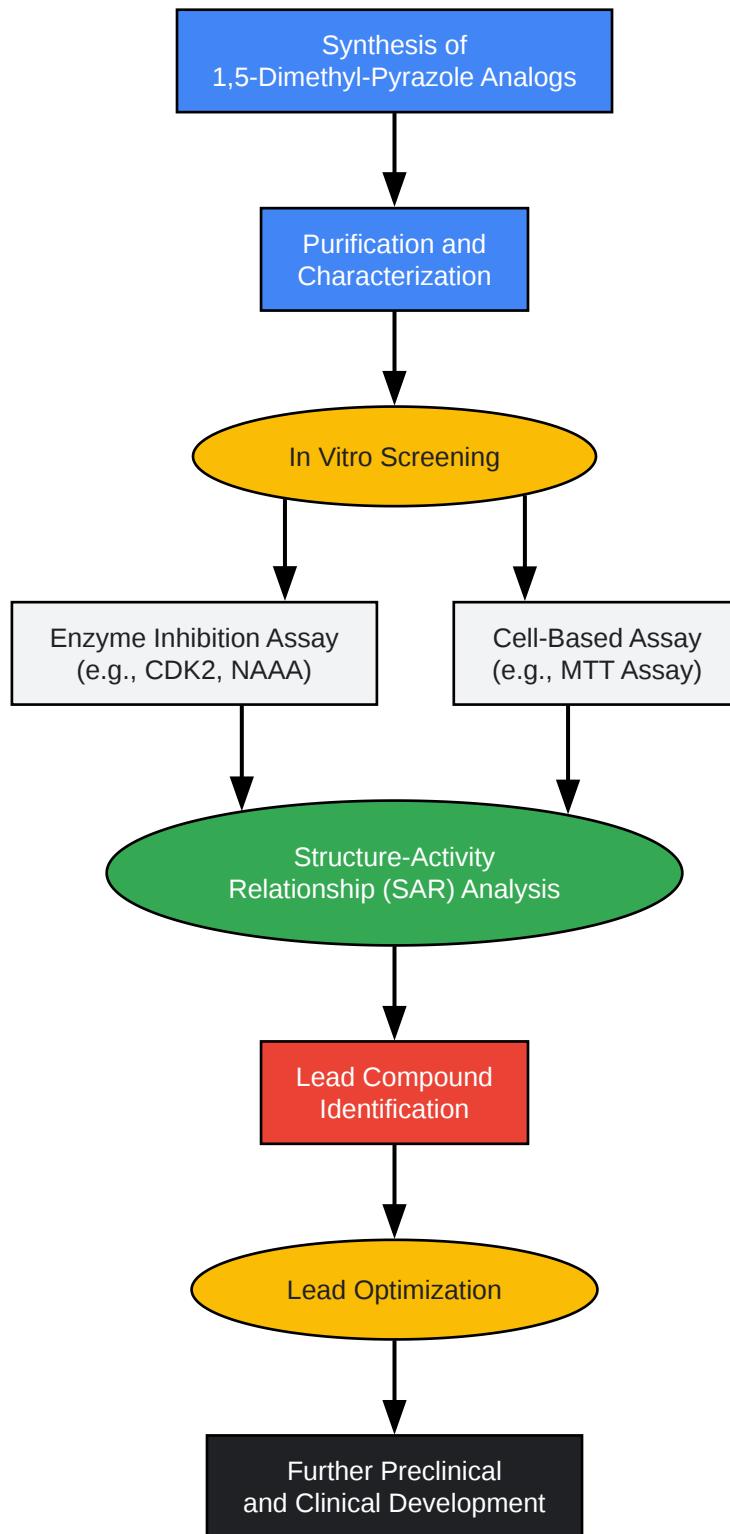
### Signaling Pathway Diagram



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Caption: CDK2 signaling pathway and the inhibitory action of pyrazole analogs.

## Experimental Workflow Diagram



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Caption: General experimental workflow for SAR studies of pyrazole analogs.

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## References

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